molecular formula C11H9FN2O3 B2572681 1-(2-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 923124-85-0

1-(2-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2572681
CAS No.: 923124-85-0
M. Wt: 236.202
InChI Key: GTLCODJHVHUOAG-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” is a complex organic molecule. It contains a fluorophenyl group, which is a common motif in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, vinyl sulfones can be synthesized through reactions like olefin metathesis, conjugate reduction, and asymmetric dihydroxylation .

Scientific Research Applications

Synthesis and Antimicrobial Study

Research has demonstrated the synthesis of fluoroquinolone-based 4-thiazolidinones from lead molecules related to 1-(2-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, highlighting their potential as antimicrobial agents. The compounds exhibited significant antifungal and antibacterial activities, suggesting their importance in developing new antimicrobial therapies (Patel & Patel, 2010).

Fluorescent Indicators for Mg2+

Another study focused on the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acids and their evaluation as Mg2+ selective, fluorescent indicators. This work is crucial for biological studies requiring precise measurements of Mg2+ concentrations, showcasing the application of related compounds in bioanalytical chemistry (Otten, London, & Levy, 2001).

Anticancer Activity and Molecular Docking Studies

A recent investigation synthesized new series of 3(2H)-one pyridazinone derivatives, showing potential antioxidant activity. This study also performed molecular docking to evaluate the compounds' anticancer activities, indicating the versatility of this compound derivatives in designing anticancer drugs (Mehvish & Kumar, 2022).

Fluorescence Sensing of Fluoride

Derivatives of this compound have been explored for the fluorescence turn-on sensing of fluoride anions. This application is significant in environmental monitoring and analytical chemistry, where sensitive and selective detection of fluoride is required (Kumar et al., 2017).

Antimicrobial Analog Synthesis

The synthesis of new compounds bearing a fluorine atom and showing promising antimicrobial activities underscores the importance of this compound derivatives in medicinal chemistry. These compounds exhibit enhanced antimicrobial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Desai, Rajpara, & Joshi, 2013).

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. An SDS for a related compound, (2-Fluorophenyl)piperazine, indicates that it is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Fluorinated compounds are increasingly being used in various fields, including medicinal chemistry, due to their unique properties . Therefore, the study and development of new fluorinated compounds, like the one you mentioned, could be a promising area of research.

Properties

IUPAC Name

1-(2-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLCODJHVHUOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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